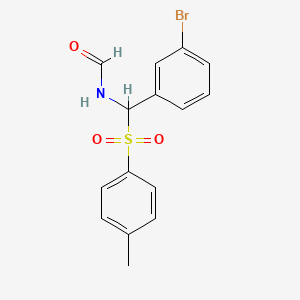
N-((3-bromophenyl)(tosyl)methyl)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((3-bromophenyl)(tosyl)methyl)formamide is an organic compound that features a bromophenyl group, a tosyl group, and a formamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-bromophenyl)(tosyl)methyl)formamide typically involves the reaction of 3-bromobenzaldehyde with p-toluenesulfonamide in the presence of a formylating agent. One common method involves the use of formic acid and acetic anhydride as the formylating agents. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-((3-bromophenyl)(tosyl)methyl)formamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The formamide group can be oxidized or reduced under appropriate conditions.
Hydrolysis: The formamide group can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Hydrolysis: Acidic or basic conditions can be employed, with reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Products include various substituted phenyl derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the formamide group.
Hydrolysis: Products include the corresponding carboxylic acid and amine.
Wissenschaftliche Forschungsanwendungen
N-((3-bromophenyl)(tosyl)methyl)formamide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving formamide derivatives.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-((3-bromophenyl)(tosyl)methyl)formamide involves its interaction with various molecular targets. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the formamide group can undergo nucleophilic attack. The tosyl group acts as a protecting group, stabilizing the molecule during reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-bromophenyl)formamide: Lacks the tosyl group, making it less stable in certain reactions.
N-(tosylmethyl)formamide: Lacks the bromophenyl group, reducing its reactivity in electrophilic aromatic substitution.
N-(3-bromophenyl)(methyl)formamide: Lacks the tosyl group, affecting its stability and reactivity.
Uniqueness
N-((3-bromophenyl)(tosyl)methyl)formamide is unique due to the presence of both the bromophenyl and tosyl groups, which confer specific reactivity and stability properties. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.
Eigenschaften
Molekularformel |
C15H14BrNO3S |
|---|---|
Molekulargewicht |
368.2 g/mol |
IUPAC-Name |
N-[(3-bromophenyl)-(4-methylphenyl)sulfonylmethyl]formamide |
InChI |
InChI=1S/C15H14BrNO3S/c1-11-5-7-14(8-6-11)21(19,20)15(17-10-18)12-3-2-4-13(16)9-12/h2-10,15H,1H3,(H,17,18) |
InChI-Schlüssel |
MYHHJYYHFSGQBM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC(=CC=C2)Br)NC=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














